molecular formula C12H18ClN3O B2390702 3-chloro-N-(3-morpholinopropyl)pyridin-4-amine CAS No. 1511222-90-4

3-chloro-N-(3-morpholinopropyl)pyridin-4-amine

Cat. No.: B2390702
CAS No.: 1511222-90-4
M. Wt: 255.75
InChI Key: SNIZKTCETNCURO-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-morpholinopropyl)pyridin-4-amine is a nitrogen-containing heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a 3-morpholinopropylamine group at position 4.

Properties

IUPAC Name

3-chloro-N-(3-morpholin-4-ylpropyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c13-11-10-14-4-2-12(11)15-3-1-5-16-6-8-17-9-7-16/h2,4,10H,1,3,5-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIZKTCETNCURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C(C=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-morpholinopropyl)pyridin-4-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-chloropyridine.

    Nucleophilic Substitution: The 4-chloropyridine undergoes nucleophilic substitution with 3-morpholinopropylamine under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-morpholinopropyl)pyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-chloro-N-(3-morpholinopropyl)pyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-morpholinopropyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Heterocyclic Variations

Compound Name Core Structure Key Substituents Molecular Weight Notable Features Reference
3-Chloro-N-(3-morpholinopropyl)pyridin-4-amine Pyridine Cl (C3), 3-morpholinopropyl (C4) ~269.75 g/mol* Polar morpholino group enhances solubility N/A
1-(3-Chlorophenyl)-N-[3-morpholinopropyl]pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine Cl-phenyl, 3-morpholinopropyl Higher complexity Five- and six-membered fused rings; potential kinase inhibition
8-Chloro-N-(3-morpholinopropyl)-5H-pyrimido[5,4-b]indol-4-amine Pyrimido-indole Cl (C8), 3-morpholinopropyl ~370.85 g/mol* Rigid, planar structure; possible DNA intercalation
4-Chloro-N-(3-morpholinophenyl)-1,3,5-triazin-2-amine Triazine Cl (C4), 3-morpholinophenyl ~292.73 g/mol* Electron-deficient core; agrochemical applications

*Calculated based on molecular formulas.

Key Insight : The pyridine core in the target compound offers a balance of electronic modulation and synthetic accessibility compared to bulkier fused-ring systems (e.g., pyrimido-indole) or electron-deficient triazines.

Substituent Effects on Reactivity and Bioactivity

  • Chlorine Position: The 3-chloro substitution on pyridine (target compound) contrasts with 2-chloro in 3-chloro-N-[(4-methylphenyl)methyl]pyridin-2-amine . Position 3 may reduce steric hindrance for axial binding in enzyme pockets.
  • Morpholinopropyl vs. Other Chains: Morpholinopropyl provides a tertiary amine and ether oxygen for hydrogen bonding, unlike non-polar chains (e.g., benzyl in ). This is critical in corrosion inhibitors (e.g., morpholino-containing surfactants in ). Quaternized morpholino groups (e.g., 1-dodecyl-4-(((3-morpholinopropyl)imino)methyl)pyridin-1-ium bromide ) enhance ionic character, improving surfactant properties but reducing membrane permeability.

Biological Activity

3-Chloro-N-(3-morpholinopropyl)pyridin-4-amine, also known by its chemical structure and CAS number (1511222-90-4), is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈ClN₃
  • Molecular Weight : 255.77 g/mol
  • Structure : The compound features a pyridine ring substituted with a chlorine atom and a morpholinopropyl side chain, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. These interactions can lead to modulation of enzyme activities and receptor functions, influencing several biochemical pathways.

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play roles in various diseases, including cancer and infectious diseases.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, potentially affecting signaling pathways involved in cell proliferation and survival.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell growth by interfering with critical cellular pathways.
  • Antimicrobial Properties : There is evidence supporting its efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : The morpholine moiety may contribute to neuroprotective properties, making it a candidate for treating neurodegenerative conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveProtection against oxidative stress

Case Study: Anticancer Efficacy

In a study evaluating the anticancer potential of various pyridine derivatives, this compound was found to significantly reduce the viability of cancer cell lines (IC50 values in the low micromolar range). The mechanism was linked to apoptosis induction through caspase activation.

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound revealed that it exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics.

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